4-(Benzyloxy)-2-(difluoromethyl)pyridine
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Overview
Description
4-(Benzyloxy)-2-(difluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a difluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-(difluoromethyl)pyridine can be achieved through several methods. One common approach involves the Hantzsch Dihydropyridine Synthesis, which allows the preparation of pyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another method involves the use of Friedlaender Synthesis, which is a condensation reaction between an aldehyde and a ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, use of heterogeneous catalysts, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
- Pyridine N-oxides (oxidation)
- Reduced pyridine derivatives (reduction)
- Substituted pyridine derivatives (substitution) .
Scientific Research Applications
4-(Benzyloxy)-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
- 4-(Benzyloxy)benzaldehyde
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one .
Comparison: Compared to similar compounds, 4-(Benzyloxy)-2-(difluoromethyl)pyridine is unique due to the presence of both benzyloxy and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
2-(difluoromethyl)-4-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-13(15)12-8-11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-8,13H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXQPMGVFQLZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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